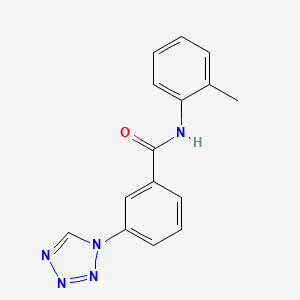
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, also known as MMB-TZB, is a synthetic compound classified under the category of tetrazole-containing monoamine oxidase (MAO-A) inhibitors. It has a molecular formula of C15H13N5O and an average mass of 279.297 Da .
Synthesis Analysis
The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction involving primary amines, orthoesters, and azides . A relatively simple method was proposed in the early 1970s that enabled the synthesis of tetrazole, its 1-monoand 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis
The molecular structure of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide consists of a benzamide group attached to a 2-methylphenyl group and a tetrazol-1-yl group . The molecular weight of the compound is approximately 279.303.Wissenschaftliche Forschungsanwendungen
Antiallergic and Antihypertensive Activities
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide and its derivatives have been explored for their potential in treating various medical conditions. Specifically, compounds with the tetrazole moiety have shown significant promise in antiallergic and antihypertensive applications. For instance, a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated potent antiallergic activity in rat models, outperforming traditional treatments like disodium cromoglycate (DSCG) in efficacy (Honma et al., 1983). Similarly, a series of nonpeptide angiotensin II receptor antagonists, which include tetrazole derivatives, were identified for their potent oral antihypertensive effects, marking a significant advancement over previously available treatments (Carini et al., 1991).
Anticancer Potential
Several studies have highlighted the anticancer potential of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide. For example, the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed compounds with moderate to excellent anticancer activity against various cancer cell lines, offering a new avenue for cancer treatment research (Ravinaik et al., 2021). Another study focused on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising anticancer activities and highlighting the potential of these compounds as therapeutic agents (Tiwari et al., 2017).
Antimicrobial and Gelation Properties
The antimicrobial properties of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, have been explored with positive outcomes. A study on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed significant antimicrobial efficacy against various bacterial and fungal strains, suggesting these compounds could serve as bases for developing new antimicrobial agents (Sethi et al., 2016). Additionally, the role of methyl functionality and S⋯O interaction in gelation behavior was investigated in N-(thiazol-2-yl) benzamide derivatives, indicating potential applications in material science for developing new supramolecular gelators (Yadav & Ballabh, 2020).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZPXSMMEGQGDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
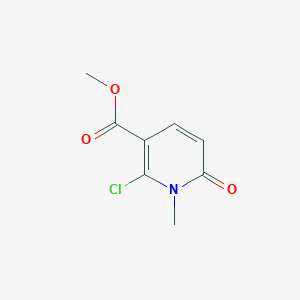
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
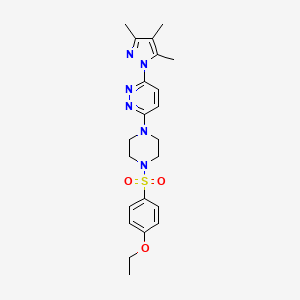
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
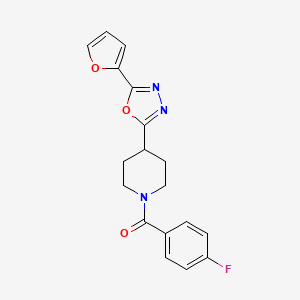
![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)
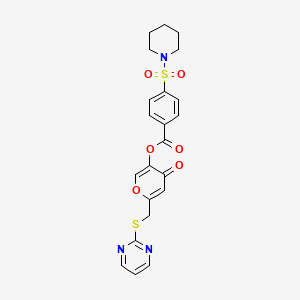
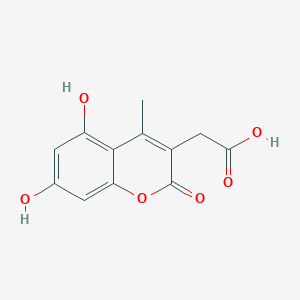
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)